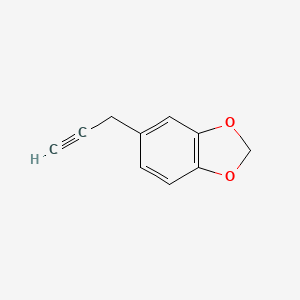
5-Prop-2-ynyl-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Prop-2-ynyl-1,3-benzodioxole is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-ynyl-1,3-benzodioxole typically involves the acetalization and ketalization of various aldehydes and ketones with catechol. One efficient method uses HY zeolite as a catalyst, which provides high conversion and selectivity under mild conditions . The optimal reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of zeolite catalysts in large-scale synthesis is a promising approach due to their efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Prop-2-ynyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
5-Prop-2-ynyl-1,3-benzodioxole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Prop-2-ynyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . This interaction leads to the transcriptional activation of auxin-responsive genes, resulting in enhanced root development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at position 5, known for its insecticidal properties.
Isosafrole: Another benzodioxole derivative with similar structural features and applications.
Uniqueness
5-Prop-2-ynyl-1,3-benzodioxole is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
133218-07-2 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-prop-2-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h1,4-6H,3,7H2 |
InChI-Schlüssel |
VNQOHNBBMYOOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















